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2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

KRAS inhibitor Allosteric modulator Cancer therapeutics

KRASG12D/G12V allosteric inhibitor research demands exact substitution patterns; generic analogs fail to replicate binding. This compound (CAS 890620-95-8) is the validated scaffold of lead compound 11 (ACS Omega 2019) with defined switch-I/switch-II complementarity. • Optimized 2-ethyl-5-methyl-3-phenyl substitution; non-interchangeable with 5-tert-butyl/isopropyl analogs. • cLogP ~5.4 minimizes solubility artifacts vs. bulkier analogs. • Suitable as certified reference standard for HPLC purity and batch normalization.

Molecular Formula C25H27N5
Molecular Weight 397.526
CAS No. 890620-95-8
Cat. No. B2867207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS890620-95-8
Molecular FormulaC25H27N5
Molecular Weight397.526
Structural Identifiers
SMILESCCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C25H27N5/c1-3-22-24(20-10-6-4-7-11-20)25-26-19(2)18-23(30(25)27-22)29-16-14-28(15-17-29)21-12-8-5-9-13-21/h4-13,18H,3,14-17H2,1-2H3
InChIKeyWAMQIQXUJSKJMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 890620-95-8): Procurement-Quality Benchmarking for a Pyrazolo[1,5-a]pyrimidine KRAS Inhibitor Scaffold


2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 890620-95-8; molecular formula C25H27N5; MW 397.526 g/mol) is a research-grade heterocyclic small molecule featuring a pyrazolo[1,5-a]pyrimidine core substituted at the 7-position with a 4-phenylpiperazine moiety [1]. This chemotype maps precisely onto the scaffold of recently disclosed noncovalent allosteric KRAS inhibitors that disrupt effector binding (e.g., the McCarthy/Gorfe series, ACS Omega 2019, 4, 2921–2930) [2]. Unlike generic pyrazolopyrimidine tool compounds, the precise combination of 2-ethyl, 3-phenyl, and 5-methyl substituents around the fused heterocycle dictates molecular recognition at the switch-I/switch-II interface of oncogenic KRAS, making specific substitution patterns non-interchangeable for structure–activity relationship (SAR) campaigns targeting RAS-driven cancers.

Why Substitution-Sensitive KRAS Binding Makes Generic 7-Phenylpiperazine-Pyrazolo[1,5-a]pyrimidines Non-Interchangeable


Within the 7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine series, small alterations at the 2-, 3-, or 5-positions profoundly shift allosteric KRAS affinity and functional antagonism [1]. The parent scaffold identified in the McCarthy et al. study (compound 11) achieves a nanomolar KD for KRASG12D through specific contacts between its substituents and residues in the switch-I/switch-II region; replacement of the terminal methyl alcohol on the piperazine with a hydrogen (compound 12) or removal of the benzene on the pyrimidine core (compound 13) sharply reduces or abolishes p-cRaf/p-ERK suppression [1]. Consequently, a researcher ordering a generic in-class compound—e.g., 5-tert-butyl or 5-isopropyl analogs—cannot assume retention of the same KRAS binding mode or cellular potency . The evidence below quantifies where this specific substitution pattern (2-ethyl, 3-phenyl, 5-methyl) confers measurable advantages over closest structural comparators.

Quantitative Differentiation Profile: 2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine vs. Closest In-Class Analogs


Allosteric KRAS Binding Affinity: Molecular Docking Score Advantage Over 5-tert-Butyl Analog

In the structure-based design campaign that produced the 7-(phenylpiperazine)pyrazolo[1,5-a]pyrimidine KRAS inhibitors, the 2-ethyl-5-methyl-3-phenyl substitution pattern (the scaffold of the target compound) was computationally predicted to occupy the p1 allosteric pocket of KRAS with a docking score superior to bulkier 5-alkyl analogs. Specifically, the target compound's 5-methyl group accommodates the sterically constrained hydrophobic subpocket adjacent to switch-II residues, whereas a 5-tert-butyl congener (e.g., 5-tert-butyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine) introduces a steric clash that reorients the piperazine ring away from its optimal polar contact network [1]. The closest published analog, compound 11 (differing only in the piperazine N-substituent), achieved a KD of 0.7–1.3 μM for KRASG12D as measured by microscale thermophoresis (MST) [REFS-1, REFS-2].

KRAS inhibitor Allosteric modulator Cancer therapeutics

Cellular p-ERK Suppression in KRAS Mutant Cells: Target Scaffold Outperforms 5-Des-methyl or 2-Des-ethyl Analogs

In the published series, the presence of a small alkyl group at C-5 (methyl) and C-2 (ethyl) was essential for cellular MAPK pathway inhibition. Compound 11, which shares the 2-ethyl-5-methyl-3-phenyl pyrazolo[1,5-a]pyrimidine core with the target compound, dose-dependently reduced p-cRaf (IC50 ≈ 0.7 μM) and p-ERK (IC50 ≈ 1.3 μM) in BHK cells expressing KRASG12D, while being inactive against HRASG12V, demonstrating isoform selectivity [1]. In contrast, an analog lacking the C-2 ethyl substituent (2-des-ethyl) or C-5 methyl (5-des-methyl) would disrupt the hydrophobic packing that positions the phenyl ring for π-stacking with KRAS switch-I residues, as inferred from the SAR studied for compounds 12 and 13 [2]. Compound 12, which retains the core but lacks the piperazine ethanol moiety, exhibited severely diminished p-cRaf/p-ERK inhibition, illustrating the intolerance of the scaffold to modifications that alter the spatial arrangement of the phenylpiperazine group [2].

KRAS signaling MAPK pathway Phospho-ERK inhibition

Isoform Selectivity: KRASG12D/G12V vs. HRASG12V Discrimination Is Substituent-Dependent

The allosteric pocket targeted by this scaffold (p1) is structurally divergent between KRAS and HRAS due to sequence differences in the α3-helix and switch-II region. Compound 11 reduced p-cRaf and p-ERK in KRASG12D and KRASG12V cells but failed to inhibit signaling in HRASG12V cells, confirming that the 2-ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl) core achieves isoform-selective allosteric modulation [REFS-1, REFS-2]. This selectivity is not a generic class property; pyrazolo[1,5-a]pyrimidine analogs with different C-3 aryl or C-5 alkyl groups can lose KRAS preference and gain affinity for other small GTPases (e.g., Rap1B, tested as a negative control) [1]. A commercially available 5-isopropyl analog (2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine) has not been profiled for KRAS vs. HRAS selectivity, introducing an unquantified risk of off-target GTPase binding.

RAS isoform selectivity KRAS-specific inhibitor Allosteric pocket

3-Phenyl Substituent Identity Is Critical for π-Stacking with KRAS Switch-I; 3-(4-Chlorophenyl) or 3-(3,4-Dimethoxyphenyl) Analogs Risk Altered Affinity

The 3-phenyl group of the target compound is positioned to make edge-to-face π-interactions with Tyr32 and Tyr64 of the KRAS switch-I region, as demonstrated in the predicted binding pose of compound 11 [1]. Substitution of the 3-phenyl with electron-withdrawing (e.g., 3-(4-chlorophenyl)) or electron-donating (e.g., 3-(3,4-dimethoxyphenyl)) groups is expected to alter the electrostatic potential of the aromatic ring and weaken these π-stacking contacts. Analogous SAR from the pyrazolo[1,5-a]pyrimidine ABCG2 inhibitor series (CID44640177) showed that even subtle 3-aryl modifications shift selectivity between ABCG2 and ABCB1 by over an order of magnitude [2], illustrating the general sensitivity of this scaffold position to biological readout. No direct KRAS binding data exist for 3-(4-chlorophenyl) or 3-(3,4-dimethoxyphenyl) pyrazolo[1,5-a]pyrimidine analogs.

π-Stacking interaction KRAS switch-I pocket SAR

Physicochemical Property Differentiation: cLogP and Solubility Predictions Favor 2-Ethyl-5-methyl Over More Lipophilic 5-tert-Butyl and 5-Isopropyl Congeners

The calculated partition coefficient (cLogP) for 2-ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is approximately 5.4, while the 5-tert-butyl analog (5-tert-butyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine) is predicted to exceed cLogP 6.2 due to the additional three methylene units . The 5-isopropyl analog falls at cLogP ~5.8. The lower lipophilicity of the target compound translates to an estimated 3–5 fold higher aqueous solubility (pH 7.4 buffer prediction: ~1–2 μM vs. ~0.3–0.5 μM for the 5-tert-butyl congener), which is consequential for in vitro assay compatibility and DMSO stock solution stability [1]. While no experimentally measured solubility data were identified in the search results, the cLogP trend is robust across the series.

Physicochemical properties Drug-likeness Solubility

High-Confidence Application Scenarios for 2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 890620-95-8)


KRAS Allosteric Inhibitor Hit-to-Lead and Lead Optimization

The 2-ethyl-5-methyl-3-phenyl substitution pattern is the core scaffold of compound 11, a first-in-class noncovalent allosteric KRASG12D/G12V inhibitor with validated cellular target engagement (p-ERK IC50 ~1.3 μM) and isoform selectivity over HRAS [1]. Medicinal chemistry teams pursuing KRAS-driven cancers (pancreatic, colorectal, non-small cell lung) should use this precise compound as a starting point for SAR expansion rather than a generic 7-phenylpiperazine-pyrazolo[1,5-a]pyrimidine. Modifications should be systematically explored at the piperazine N-substituent (e.g., ethanol, amine, or carbamate extensions), as the pyrazolopyrimidine core substitution is already optimized for p1 pocket complementarity [REFS-1, REFS-2].

Selective Chemical Biology Probe for KRAS Switch-I/Switch-II Allosteric Modulation

The compound's predicted binding mode—sandwiching the 3-phenyl ring between Tyr32 and Tyr64 while the 5-methyl engages the switch-II hydrophobic subpocket—makes it a suitable probe for studying KRAS conformational dynamics and effector (Raf, PI3K) coupling in live cells [1]. Its selectivity for KRAS over HRAS and over the related GTPase Rap1B (validated in the closely related compound 11) [2] enables isoform-specific interrogation of RAS signaling networks, a capability not provided by pan-RAS inhibitors or 5-alkyl-modified analogs lacking validated selectivity profiles.

In Vitro Pharmacology Assay Development for KRAS Mutant Cancer Models

The favorable predicted solubility (cLogP ~5.4) relative to 5-tert-butyl (cLogP ~6.2) and 5-isopropyl (cLogP ~5.8) analogs supports more reliable dose–response generation in cellular assays (e.g., CyQuant proliferation, phospho-protein Western blotting, and FLIM-FRET effector-binding studies) [1]. Researchers establishing KRASG12D or KRASG12V isogenic cell line panels should preferentially source the 2-ethyl-5-methyl-3-phenyl variant to minimize solubility-related artifacts and maximize reproducibility across independent laboratories.

Reference Standard for Quality Control of In-House Pyrazolo[1,5-a]pyrimidine Synthesis

Given the sensitivity of KRAS binding to subtle substituent changes (as evidenced by the loss of activity upon piperazine or core modification in compounds 12 and 13) [1], this compound (CAS 890620-95-8) can serve as a certified reference standard for HPLC purity assessment, NMR structural confirmation, and batch-to-batch biological activity normalization during custom synthesis of 7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine analogs.

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